molecular formula C10H14N2O3 B13527901 5-(1-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid

5-(1-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid

Katalognummer: B13527901
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: SJBDMFKYCZTSGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is a compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through hydrogenation of substituted pyridines using a cobalt catalyst . The oxazole ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of water as a solvent in some steps can enhance the environmental friendliness of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine and oxazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the piperidine and oxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

5-(1-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12-5-3-2-4-8(12)9-6-7(10(13)14)11-15-9/h6,8H,2-5H2,1H3,(H,13,14)

InChI-Schlüssel

SJBDMFKYCZTSGI-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCC1C2=CC(=NO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.